molecular formula C16H12F2O2 B5614802 2,4-difluorobenzyl 3-phenylacrylate

2,4-difluorobenzyl 3-phenylacrylate

Cat. No.: B5614802
M. Wt: 274.26 g/mol
InChI Key: WOSKCTBGZNPHLL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluorobenzyl 3-phenylacrylate is an organic compound with the molecular formula C16H12F2O2. It is a derivative of benzyl acrylate, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorobenzyl 3-phenylacrylate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-difluorobenzyl 3-phenylacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl acrylates .

Scientific Research Applications

2,4-difluorobenzyl 3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-difluorobenzyl 3-phenylacrylate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.

Properties

IUPAC Name

(2,4-difluorophenyl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O2/c17-14-8-7-13(15(18)10-14)11-20-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSKCTBGZNPHLL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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